molecular formula C25H22N2O5S B2484662 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methoxybenzoate CAS No. 851093-31-7

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methoxybenzoate

Cat. No.: B2484662
CAS No.: 851093-31-7
M. Wt: 462.52
InChI Key: JGVDASGTCLPHKD-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methoxybenzoate is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

The synthesis of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methoxybenzoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with tosyl chloride in the presence of a base to form the tosylated intermediate. This intermediate is then reacted with 4-methoxybenzoic acid under esterification conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methoxybenzoate undergoes various chemical reactions, including:

Comparison with Similar Compounds

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 4-methoxybenzoate can be compared with other pyrazole derivatives such as:

Properties

IUPAC Name

[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-17-9-15-22(16-10-17)33(29,30)23-18(2)26-27(20-7-5-4-6-8-20)24(23)32-25(28)19-11-13-21(31-3)14-12-19/h4-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVDASGTCLPHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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